molecular formula C6H10O5 B1293964 Dimethyl methoxymalonate CAS No. 5018-30-4

Dimethyl methoxymalonate

Cat. No.: B1293964
CAS No.: 5018-30-4
M. Wt: 162.14 g/mol
InChI Key: ORXJMBXYSGGCHG-UHFFFAOYSA-N
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Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling DMMM . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Preparation Methods

Dimethyl methoxymalonate can be synthesized through various methods. One efficient synthetic route involves the reaction of this compound with dialkyl acetylenedicarboxylates in the presence of N-nucleophiles in water as a solvent . This reaction proceeds smoothly at room temperature, producing 2H-pyridinyl-2-butenedioate derivatives in excellent yields . Industrial production methods may involve similar multicomponent reactions, leveraging the compound’s reactivity with various nucleophiles and electrophiles.

Chemical Reactions Analysis

Dimethyl methoxymalonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include pyridine, dialkyl acetylenedicarboxylates, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which dimethyl methoxymalonate exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can form various intermediates and products through substitution and addition reactions . These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, contributing to the synthesis of complex organic molecules . The specific molecular targets and pathways depend on the nature of the reactions and the reagents used.

Properties

IUPAC Name

dimethyl 2-methoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJMBXYSGGCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198226
Record name Dimethyl methoxymalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5018-30-4
Record name 1,3-Dimethyl 2-methoxypropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5018-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl methoxymalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl methoxymalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl methoxymalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.361
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dimethyl methoxymalonate participate in multicomponent reactions, and what are the potential advantages of these reactions?

A1: this compound acts as a reactive three-carbon synthon in multicomponent reactions, specifically with dialkyl acetylenedicarboxylates and N-nucleophiles. [] This allows for the one-pot synthesis of complex molecules like 2H-pyridinyl-2-butenedioates in water. [] The advantage of multicomponent reactions lies in their efficiency and atom economy, often achieving complex product formation in a single step with minimal waste.

Q2: What unique reactivity does this compound exhibit with activated acetylenes like alkyl propiolates?

A2: In the presence of triphenylphosphine, this compound reacts with activated acetylenes, such as alkyl propiolates or dialkyl acetylenedicarboxylates, to form stable phosphorus ylides. [] This reaction proceeds through a unique mechanism where the activated acetylene adds to the phosphorus ylide generated in situ from triphenylphosphine and this compound. The resulting products are trialkyl 3-(1,1,1-triphenyl-λ5-phosphanylidene)-1-propene-1,1,2-tricarboxylates or tetraalkyl 3-(1,1,1-triphenyl-λ 5-phosphanylidene)-1-propene-1,1,2,3-tetracarboxylates, which are valuable intermediates in organic synthesis. []

Q3: Can this compound be utilized in electrochemical reactions, and if so, what are the applications?

A3: Yes, this compound serves as a versatile reagent in electrochemical reactions, particularly in the Hofer-Moest oxidative decarboxylation. [] This electrochemical method enables the synthesis of orthoesters, valuable building blocks in organic synthesis. [] The use of electrochemistry offers advantages like milder reaction conditions and improved selectivity compared to traditional chemical methods.

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